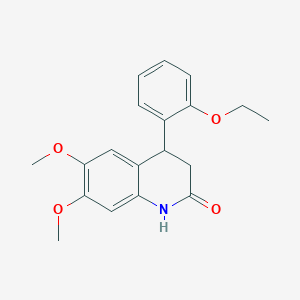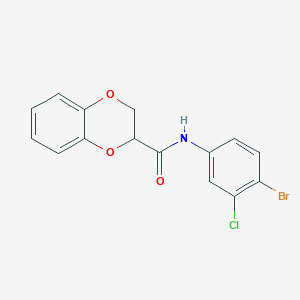
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD is a synthetic molecule that belongs to the family of benzodioxine derivatives.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, it has been proposed that N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to inhibit the activity of various enzymes such as cyclin-dependent kinases, histone deacetylases, and phosphodiesterases, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exert various biochemical and physiological effects. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its high potency and selectivity. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to exhibit high potency against cancer cells and is highly selective towards its target enzymes. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of using N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One of the future directions is to investigate the potential use of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other chemotherapeutic agents for the treatment of cancer. Furthermore, more studies are needed to understand the mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its effects on various signaling pathways. In addition, more research is needed to investigate the potential use of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its potential therapeutic applications.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-10-6-5-9(7-11(10)17)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGZJCNTHJNPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




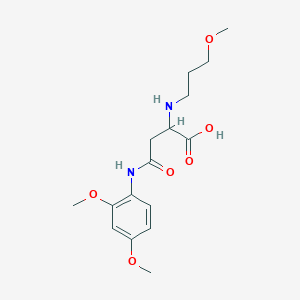
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4131038.png)
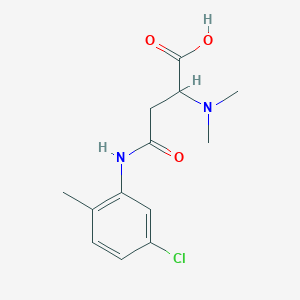
![tert-butyl 2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4131054.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4131058.png)
![2-methyl-5-[4-(1H-pyrazol-5-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4131064.png)
![N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B4131083.png)
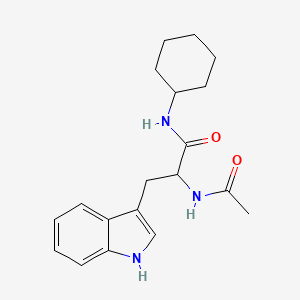
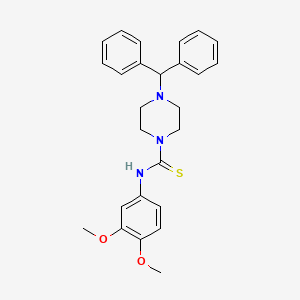
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4131107.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131119.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4131122.png)
